N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
Description
Properties
CAS No. |
76781-38-9 |
|---|---|
Molecular Formula |
C14H23N5 |
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N,N-dimethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C14H23N5/c1-18(2)13-11-5-3-4-6-12(11)16-14(17-13)19-9-7-15-8-10-19/h15H,3-10H2,1-2H3 |
InChI Key |
NUKBCKLOKSZWOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1CCCC2)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
The tetrahydroquinazoline core is typically constructed via cyclocondensation of cyclohexenone derivatives with guanidine or urea analogs. A key intermediate, 4-chloro-5,6,7,8-tetrahydroquinazoline, is generated by treating cyclohexenone-4-amine with phosphorus oxychloride (POCl₃) under reflux conditions. This step requires inert solvents like dioxane or chlorobenzene and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to neutralize HCl byproducts. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbonyl carbon, followed by cyclization (Figure 1).
Reaction Conditions:
Piperazine Substitution via Buchwald–Hartwig Coupling
The piperazine moiety is introduced at position 2 using palladium-catalyzed cross-coupling. A 2-chlorotetrahydroquinazoline intermediate reacts with piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands like rac-BINAP or tris(o-tolyl)phosphine. Cesium carbonate (Cs₂CO₃) acts as a base, while 1,4-dioxane serves as the solvent. This method achieves regioselective coupling with minimal side products.
Optimized Parameters:
Dimethylation of the 4-Amino Group
The final step involves dimethylation of the 4-amino group using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base like potassium carbonate (K₂CO₃). Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred solvents due to their polarity and miscibility with alkylating agents.
Critical Considerations:
- Excess methylating agent (2.5 equiv) ensures complete substitution.
- Reaction time: 6–12 hours at 50–60°C.
- Yield: 80–90%
Comparative Analysis of Methodologies
Halogenation Efficiency
Phosphorus oxychloride (POCl₃) outperforms PCl₅ or PCl₃ in chlorination reactions due to its higher electrophilicity and lower propensity for over-chlorination. In a side-by-side comparison, POCl₃ achieved 92% conversion to 4-chlorotetrahydroquinazoline versus 78% with PCl₅ under identical conditions.
Solvent Impact on Coupling Reactions
Polar aprotic solvents like 1,4-dioxane enhance palladium catalyst activity by stabilizing the transition state. In contrast, nonpolar solvents (e.g., toluene) reduce coupling efficiency by 20–30%.
Process Optimization and Scalability
Catalytic System Tuning
Replacing Pd(OAc)₂ with Pd₂(dba)₃ increased coupling reaction yields from 75% to 88% by reducing catalyst deactivation. Ligand screening revealed that sterically hindered ligands (e.g., tris(o-tolyl)phosphine) improve selectivity for mono-substituted products.
Workup and Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). Recrystallization from ethanol/water mixtures (9:1) enhances purity to >95%.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation during dimethylation generates tertiary amines, which are minimized by using phase-transfer catalysts (e.g., tetrabutylammonium bromide).
Enantiomer Separation
Racemic mixtures from asymmetric steps are resolved via chiral crystallization. For example, (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid selectively precipitates the S-enantiomer from ethyl acetate at 0–25°C.
Industrial-Scale Adaptation
Continuous Flow Synthesis
Microreactor systems reduce reaction times from 24 hours to 2 hours by improving heat transfer and mixing efficiency. A pilot-scale setup achieved 92% yield in the cyclocondensation step.
Green Chemistry Initiatives
Replacing DCM with cyclopentyl methyl ether (CPME) reduced environmental impact while maintaining solvent performance.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes reactions typical of amines and heterocycles, including nucleophilic substitutions and functional group transformations. Key reactions include:
1.1 Nucleophilic Substitution
-
Hydroxyl-to-Chloride Replacement : In related compounds, hydroxyl groups are replaced with chloride using reagents like POCl₃ under controlled conditions .
-
Chloride-to-Piperazine Replacement : Chloride intermediates react with piperazine to form the target compound, a critical step in synthesizing derivatives .
-
Sulfur-to-Morpholine Replacement : Sulfur-containing precursors (e.g., methylthio groups) are substituted with morpholine via nucleophilic displacement .
1.2 Functional Group Transformations
-
Acylation/Alkylation : Amines in the structure are susceptible to acylation or alkylation to modify pharmacological properties.
-
Reductive Amination : Potential for forming imine or amine derivatives under reductive conditions.
Reaction Conditions and Methodologies
The synthesis and reactivity of this compound require precise control of:
Structural and Mechanistic Insights
The tetrahydroquinazoline core and piperazine substituent create a three-dimensional geometry critical for target engagement. Computational modeling suggests that these features enable selective interactions with enzymatic active sites.
Scientific Research Applications
N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Piperazine vs. Pyrrolidine Substituents
Dimethylamine vs. Sulfanyl or Aryl Substituents
Pharmacological and Physicochemical Properties
Antiviral Activity
Solubility and Reactivity
Antibacterial Activity
- Thiophene Derivatives () : e.g., 6-Methyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydroquinazolin-2-amine
Data Table: Key Structural and Functional Comparisons
Biological Activity
N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine (CAS Number: 76781-38-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory and antimicrobial activities, as well as insights from relevant case studies and research findings.
Molecular Information:
- Molecular Formula: C₁₄H₂₃N₅
- Molecular Weight: 261.366 g/mol
- LogP: 1.2248
- PSA (Polar Surface Area): 44.29 Ų
Anti-inflammatory Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit promising anti-inflammatory properties. For instance, a series of piperazine derivatives were screened for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Among these compounds, some demonstrated up to 87% inhibition of IL-6 at a concentration of 10 μM, compared to the standard dexamethasone which showed 84% inhibition at 1 μM .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (μM) |
|---|---|---|---|
| Dexamethasone | 71 | 84 | 1 |
| Piperazine Derivative A | 65 | 70 | 10 |
| Piperazine Derivative B | 87 | 93 | 10 |
This suggests that this compound may have similar or enhanced anti-inflammatory effects due to its structural characteristics.
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have also been extensively studied. In a comparative analysis, certain compounds showed 2 to 2.5-fold more potency than standard antibiotics like ciprofloxacin and miconazole at the same minimum inhibitory concentration (MIC) of 10 μg/mL .
This highlights the potential of this compound as a candidate for further development in antimicrobial therapies.
Synthesis and Evaluation
A significant body of research has focused on the synthesis and biological evaluation of piperazine derivatives. For example, Sekiya et al. (1980) synthesized various quinazoline derivatives and evaluated their biological activities, noting that modifications in the piperazine ring could enhance biological efficacy .
The mechanisms underlying the biological activity of this compound are believed to involve modulation of inflammatory pathways and microbial resistance mechanisms. Further studies are needed to elucidate these pathways fully.
Q & A
Q. What are the standard synthetic routes for preparing N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine?
- Methodological Answer : The compound can be synthesized via a Mannich reaction using formaldehyde and methylamine with tetrahydroquinazolinone precursors in ethanol . Alternatively, one-step synthesis strategies leveraging α-aminoamidines and bis-benzylidene cyclohexanones under mild conditions yield high purity and scalability . Key parameters include reaction temperature (70–90°C), solvent choice (ethanol or THF), and stoichiometric ratios (1:1.2 for amine precursors).
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm substitution patterns and piperazine/quinazoline integration .
- HPLC-MS : For purity assessment (>95%) and molecular ion validation (e.g., m/z ~330 for C15H24N6) .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in precursors) .
Q. What preliminary biological assays are recommended for screening bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against dihydrofolate reductase (DHFR) or β-glucosidase using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucoside) .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (H37Rv strain) .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to assess IC50 values .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Methodological Answer :
- Continuous Flow Reactors : Improve reaction homogeneity and reduce side reactions (e.g., over-oxidation) .
- Catalyst Screening : Use Pd/C or Ni catalysts for reductive amination steps to enhance regioselectivity .
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .
Q. How to resolve contradictory bioactivity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorometric data conflict .
- Structural Analysis : Perform X-ray crystallography or molecular docking to confirm target binding (e.g., to DHFR or p97 ATPase domains) .
- Solubility Adjustments : Use DMSO gradients or cyclodextrin complexes to mitigate aggregation artifacts .
Q. What computational strategies predict target specificity for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with D2/D3 dopamine receptors or p97 ATPase .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to Mycobacterium tuberculosis enzymes .
- QSAR Models : Coramine-based descriptors (e.g., logP, polar surface area) to refine activity against β-glucosidase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
